Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
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Overview
Description
Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexene ring, with a methyl ester functional group attached to the spiro carbon. The molecular formula of this compound is C10H14O4, and it has a molecular weight of 198.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate typically involves the reaction of a suitable dioxane derivative with a cyclohexene derivative under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the formation of the desired product. The use of automated reactors and in-line monitoring systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving spirocyclic intermediates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: A similar compound without the methyl ester group.
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: A compound with a methyl group on the spiro carbon but lacking the ester functionality.
Uniqueness
Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate is unique due to its combination of a spirocyclic structure and a methyl ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
79678-14-1 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-12-9(11)8-3-2-4-10(7-8)13-5-6-14-10/h3H,2,4-7H2,1H3 |
InChI Key |
CRYXQHCUGAVJAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCC2(C1)OCCO2 |
Origin of Product |
United States |
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